molecular formula C19H34O2 B12752676 Methyl trans,trans-9,15-octadecadienoate CAS No. 38700-60-6

Methyl trans,trans-9,15-octadecadienoate

Cat. No.: B12752676
CAS No.: 38700-60-6
M. Wt: 294.5 g/mol
InChI Key: OTROKOXHZSGHEN-PMXBNEBOSA-N
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Description

Methyl trans,trans-9,15-octadecadienoate is a methyl ester derived from the trans,trans-9,15-octadecadienoic acid. It is structurally characterized by two conjugated trans double bonds at positions 9 and 15 of the 18-carbon chain (C18:2) . Classified as an omega-3 fatty acid due to the terminal double bond at position 15 (counting from the methyl end), this compound is distinct from common omega-6 linoleic acid derivatives, which have double bonds closer to the carboxyl end . Its synthesis typically involves methylation of the corresponding fatty acid or hydrogenation/isomerization of polyunsaturated precursors.

Properties

CAS No.

38700-60-6

Molecular Formula

C19H34O2

Molecular Weight

294.5 g/mol

IUPAC Name

methyl (9E,15E)-octadeca-9,15-dienoate

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,10-11H,3,6-9,12-18H2,1-2H3/b5-4+,11-10+

InChI Key

OTROKOXHZSGHEN-PMXBNEBOSA-N

Isomeric SMILES

CC/C=C/CCCC/C=C/CCCCCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl trans,trans-9,15-octadecadienoate can be synthesized through the esterification of linolelaidic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound involves the transesterification of vegetable oils rich in linoleic acid. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides in the oil into methyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl trans,trans-9,15-octadecadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl trans,trans-9,15-octadecadienoate has several applications in scientific research:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.

    Biology: The compound is studied for its role in cellular metabolism and its effects on cell membranes.

    Medicine: Research is conducted on its potential anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of biodiesel and as a lubricant additive.

Mechanism of Action

The mechanism of action of methyl trans,trans-9,15-octadecadienoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Isomers and Geometric Variants

Methyl trans,trans-9,15-octadecadienoate belongs to a family of C18 fatty acid methyl esters (FAMEs) with varying double bond positions and geometries. Key comparisons include:

Compound Name Double Bond Positions/Geometry Omega Classification Key Structural Differences
Methyl linoleate (C18:2n-6cc) cis-9, cis-12 Omega-6 Cis double bonds at 9 and 12; lacks 15-position unsaturation
Methyl linoelaidate (C18:2n-6tt) trans-9, trans-12 Omega-6 Trans double bonds at 9 and 12
Methyl trans-9,12-octadecadienoate trans-9, trans-12 Omega-6 Similar trans bonds but at 9 and 12
Methyl α-linolenate (C18:3n-3) cis-9, cis-12, cis-15 Omega-3 Three cis double bonds; additional unsaturation at 15
Methyl elaidate (C18:1n-9t) trans-9 Omega-9 Single trans double bond at 9

Key Observations :

  • The 9,15-diene structure distinguishes it from omega-6 dienes (e.g., 9,12 isomers) and aligns it with omega-3 compounds due to the terminal double bond .
  • Trans configurations reduce conformational flexibility compared to cis isomers, impacting physical properties and biological activity .

Physical and Chromatographic Properties

Trans,trans isomers generally exhibit higher melting points and lower solubility in polar solvents compared to cis counterparts. Gas chromatography (GC) retention times further highlight differences:

Compound (C18:2 Isomers) HP-5MS Column (min) DB-225MS Column (min) SLB-IL111 Column (min)
Methyl linoleate (cis-9, cis-12) 23.57 24.87 29.86
Methyl linoelaidate (trans-9, trans-12) 23.87 24.66 29.32
Methyl trans-9,15-octadecadienoate* Not reported Not reported Not reported

Note: Specific GC data for the 9,15 isomer is absent in the provided evidence, but its elution behavior would likely differ due to the distal 15-position double bond .

Reactivity and Chemical Transformations

Epoxidation studies on FAMEs (e.g., methyl oleate, methyl linoleate) show that double bond positions influence product selectivity. For example:

  • Methyl linoleate (cis-9,12) yields monoepoxides at 9,10 or 12,13 positions .
  • This compound would likely form epoxides at 9,10 or 15,16 positions, though steric effects from trans geometry might reduce reaction rates compared to cis isomers .

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